molecular formula C23H22N2O4S B12077375 4-Methyl-2-phenylacetylamino-5-m-tolylcarbamoyl-thiophene-3-carboxylic acid methyl ester

4-Methyl-2-phenylacetylamino-5-m-tolylcarbamoyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B12077375
M. Wt: 422.5 g/mol
InChI Key: KZNBCBXJTDSJSP-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylacetylamino-5-m-tolylcarbamoyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiophene ring substituted with various functional groups, making it a subject of interest for researchers in fields such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylacetylamino-5-m-tolylcarbamoyl-thiophene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.

    Introduction of Substituents: The phenylacetylamino and m-tolylcarbamoyl groups can be introduced through nucleophilic substitution reactions. This often involves the use of appropriate amines and acyl chlorides.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylacetylamino-5-m-tolylcarbamoyl-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring or the side chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles like amines, alcohols, or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Thiophene derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound, with its specific functional groups, can be tailored to interact with various biological targets.

Medicine

Medicinally, thiophene derivatives have shown promise in the treatment of diseases such as cancer, inflammation, and infections. The specific structure of 4-Methyl-2-phenylacetylamino-5-m-tolylcarbamoyl-thiophene-3-carboxylic acid methyl ester may offer unique interactions with biological molecules, making it a candidate for drug development.

Industry

In industry, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials. This compound’s stability and electronic properties make it suitable for such applications.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylacetylamino-5-m-tolylcarbamoyl-thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The phenylacetylamino and m-tolylcarbamoyl groups can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid methyl ester: A simpler thiophene derivative with fewer functional groups.

    2-Acetylamino-3-carboxy-4-methylthiophene: Another thiophene derivative with different substituents.

Uniqueness

4-Methyl-2-phenylacetylamino-5-m-tolylcarbamoyl-thiophene-3-carboxylic acid methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 4-methyl-5-[(3-methylphenyl)carbamoyl]-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-14-8-7-11-17(12-14)24-21(27)20-15(2)19(23(28)29-3)22(30-20)25-18(26)13-16-9-5-4-6-10-16/h4-12H,13H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

KZNBCBXJTDSJSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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